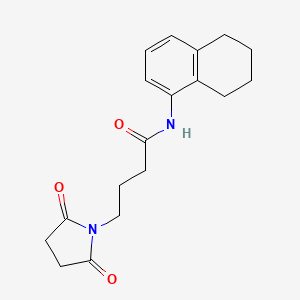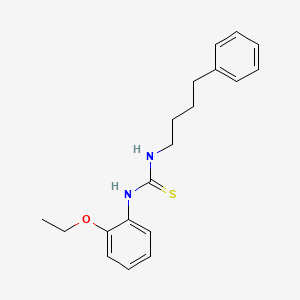
4-(2,5-dioxo-1-pyrrolidinyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide
Vue d'ensemble
Description
4-(2,5-dioxo-1-pyrrolidinyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide, also known as JNJ-40411813, is a novel compound that has been developed for its potential therapeutic applications. The compound belongs to the class of pyrrolidinyl butanamides and has been found to exhibit promising results in various scientific research studies.
Mécanisme D'action
4-(2,5-dioxo-1-pyrrolidinyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide acts as a potent and selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, 4-(2,5-dioxo-1-pyrrolidinyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide increases the levels of dopamine in the synaptic cleft, which results in the activation of dopamine receptors and subsequent downstream signaling pathways.
Biochemical and Physiological Effects:
4-(2,5-dioxo-1-pyrrolidinyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide has been found to exhibit various biochemical and physiological effects in scientific research studies. The compound has been shown to increase the levels of extracellular dopamine in the brain, which results in the activation of dopamine receptors and subsequent downstream signaling pathways. 4-(2,5-dioxo-1-pyrrolidinyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide has also been found to exhibit antidepressant-like effects in animal models of depression.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2,5-dioxo-1-pyrrolidinyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide has several advantages for lab experiments. The compound is highly selective for the dopamine transporter, which makes it a useful tool for studying the role of the dopamine transporter in various neurological disorders. However, 4-(2,5-dioxo-1-pyrrolidinyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide has some limitations for lab experiments, such as its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the study of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide. One potential direction is to investigate the potential therapeutic applications of the compound in various neurological disorders such as Parkinson's disease, depression, and addiction. Another potential direction is to study the pharmacokinetics and pharmacodynamics of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide in humans to determine its safety and efficacy for clinical use. Additionally, further studies are needed to investigate the potential side effects and toxicity of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide in preclinical models.
Applications De Recherche Scientifique
4-(2,5-dioxo-1-pyrrolidinyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide has been extensively studied for its potential therapeutic applications in various scientific research studies. The compound has been found to exhibit potent and selective inhibition of the dopamine transporter, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease, depression, and addiction.
Propriétés
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c21-16(9-4-12-20-17(22)10-11-18(20)23)19-15-8-3-6-13-5-1-2-7-14(13)15/h3,6,8H,1-2,4-5,7,9-12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWSCZDHJLJPDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)CCCN3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-1-adamantyl-2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4847885.png)
![3-cyclohexyl-N-{2-[(diphenylacetyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4847888.png)
![1-[(2-methylcyclopentyl)oxy]-3-(2,2,6,6-tetramethyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B4847893.png)
![5-(4-methylphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4847906.png)
![1-[(cyanomethyl)thio]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4847914.png)
![5-{3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4847922.png)
![2-(2,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide](/img/structure/B4847934.png)
![2-(4-methoxyphenyl)-N-{4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}acetamide](/img/structure/B4847935.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(2-furylmethyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4847950.png)
![N-(2-methoxyphenyl)-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4847973.png)
![2-({3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B4847982.png)
![N-[1-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B4847997.png)

![N'-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzylidene}-4-[(pentafluorophenoxy)methyl]benzohydrazide](/img/structure/B4848011.png)